molecular formula C10H20N2O2 B1476951 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097950-99-5

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476951
CAS No.: 2097950-99-5
M. Wt: 200.28 g/mol
InChI Key: AITSCCLOMFYXOU-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a compound with the molecular formula C8H16N2O. It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring attached to a propanone group with an amino group . The exact mass of the compound is 156.126263138 g/mol .


Chemical Reactions Analysis

The chemical reactions involving piperidones are diverse and depend on the specific substituents present on the piperidone ring . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 156.23 g/mol, a topological polar surface area of 46.3 Ų, and a complexity of 141 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one and its derivatives have been a focal point of research due to their diverse chemical properties and potential pharmacological applications. A notable example includes the synthesis and characterization of various 1-substituted piperidines, showcasing methods of synthesis, pharmacological properties, and the use of derivatives like trihexyphenidyl, biperiden, and others for potential therapeutic applications (Vardanyan, 2018) . Additionally, the synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors indicates the utility of these derivatives in enzyme inhibition studies, providing insights into the development of new therapeutic agents (Baumann et al., 2008) .

Pharmacological Research

Pharmacological characterization of derivatives has demonstrated significant findings, such as PF-04455242, a novel κ-opioid receptor antagonist showing high affinity and selectivity, suggesting potential for treating depression and addiction disorders (Grimwood et al., 2011) . Another aspect of research includes the synthesis and antimicrobial activity of new pyridine derivatives, shedding light on the antimicrobial potential of these compounds against various strains of bacteria and fungi (Patel et al., 2011) .

Material Science and Chemical Analysis

In material science, the synthesis and NMR characteristics of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives have been explored for their potential applications in designing new materials with specific magnetic resonance properties (Jin-hong, 2011) . Research on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines further demonstrates the intricate inter- and intramolecular interactions that can be harnessed for developing novel coordination compounds (Keypour et al., 2015) .

Future Directions

Future research could focus on exploring the diverse biological activities of 2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one and its derivatives. These compounds have shown a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Further studies could also aim to optimize the synthesis process and explore new potential applications of these compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases such as anaplastic lymphoma kinase and c-ros oncogene 1 kinase . These interactions are crucial as they can influence signal transduction pathways, leading to various cellular responses.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with receptor tyrosine kinases can lead to the activation or inhibition of downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. These binding interactions can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and interactions with other biomolecules .

Properties

IUPAC Name

2-amino-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)10(14)12-6-4-3-5-9(12)8(2)13/h7-9,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITSCCLOMFYXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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